1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
描述
BenchChem offers high-quality 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O2S/c1-25-14-19(24-15-25)31(29,30)28-7-5-17(6-8-28)26-9-11-27(12-10-26)18-4-2-3-16(13-18)20(21,22)23/h2-4,13-15,17H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLLHOZBCWCCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine , also known by its chemical identifiers including CAS No. 882562-66-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.42 g/mol. The structure features a piperazine core substituted with both a trifluoromethyl phenyl group and a sulfonyl piperidine moiety containing an imidazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀F₃N₅O₂S |
| Molecular Weight | 396.42 g/mol |
| CAS Number | 882562-66-5 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, imidazole derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on the compound is limited, related studies suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance binding affinity to biological targets, potentially inhibiting enzymes critical for bacterial survival.
- Metal Ion Interaction : The imidazole ring may chelate metal ions, affecting metalloenzyme functions which are vital for microbial metabolism.
Study 1: Antibacterial Efficacy
A study conducted by Kathrotiya and Patel (2020) evaluated the antibacterial activity of various imidazole derivatives, reporting minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml against S. typhi. Although the specific compound was not tested, the results indicate a promising trend for related structures in antimicrobial applications .
Study 2: Pharmacological Review
A comprehensive review highlighted the pharmacological properties of benzimidazole derivatives, noting their effectiveness in treating infections caused by resistant bacterial strains. This suggests that similar compounds may share these beneficial traits, warranting further investigation into their therapeutic potential .
科学研究应用
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of derivatives containing similar structural motifs against various cancer cell lines. For instance, compounds with piperazine and imidazole moieties have shown significant activity against colon (HT-29) and lung (A549) cancer cells through MTT assays, indicating their potential as anticancer agents .
Antimicrobial Properties
Compounds featuring the imidazole and piperidine frameworks have been investigated for their antimicrobial properties. The presence of the sulfonyl group enhances their efficacy against bacterial strains, making them promising candidates for developing new antibiotics .
Neuropharmacology
The piperazine scaffold is known for its activity in modulating neurotransmitter systems, particularly in the treatment of psychiatric disorders. Research has indicated that compounds with similar structures can act as serotonin receptor modulators, potentially benefiting conditions like anxiety and depression .
Case Studies
准备方法
Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1-methyl-1H-imidazole. While direct methods are sparingly documented, analogous procedures for heterocyclic sulfonyl chlorides involve:
- Reaction of 1-methylimidazole with chlorosulfonic acid at 0–5°C in dichloromethane.
- Quenching with thionyl chloride to yield the sulfonyl chloride.
Example Protocol
Sulfonylation of Piperidin-4-amine Derivatives
The piperidine core is functionalized via sulfonylation. A two-step approach is preferred to avoid competing reactions at the piperazine nitrogen:
Step 1: Protection of Piperidin-4-amine
- Boc Protection : Treat piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (yield: 89–92%).
- Alternative : Benzyl chloroformate in the presence of NaHCO₃.
Step 2: Sulfonylation with 1-Methyl-1H-imidazole-4-sulfonyl Chloride
- React Boc-protected piperidin-4-amine (5 mmol) with 1-methyl-1H-imidazole-4-sulfonyl chloride (5.5 mmol) in anhydrous DCM.
- Add triethylamine (6 mmol) to scavenge HCl.
- Stir for 12 h at RT, concentrate, and purify via silica chromatography (hexane/EtOAc).
- Yield : 70–75% after deprotection with TFA/DCM.
Coupling with 4-[3-(Trifluoromethyl)phenyl]piperazine
The final step involves nucleophilic substitution or reductive amination to attach the piperazine moiety.
Method A: Nucleophilic Substitution
- React 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine (1 eq) with 1-(3-(trifluoromethyl)phenyl)piperazine (1.2 eq) in DMF.
- Use K₂CO₃ (2 eq) as base and heat at 80°C for 24 h.
- Purify via recrystallization (EtOH/H₂O).
Yield : 60–65%.
Method B: Reductive Amination
- Condense 4-[3-(trifluoromethyl)phenyl]piperazine (1 eq) with 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-one (1 eq) using NaBH₃CN in MeOH.
- Stir at RT for 48 h.
- Isolate via filtration and wash with cold MeOH.
Yield : 55–60%.
Optimization and Challenges
Regioselectivity in Sulfonylation
The sulfonylation of piperidin-4-amine risks forming bis-sulfonylated byproducts. Key mitigations:
Solubility Issues
The trifluoromethylphenyl group introduces hydrophobicity, complicating purification. Solutions include:
- Use of DMF/water mixtures for recrystallization.
- Reverse-phase HPLC with acetonitrile/0.1% TFA gradients.
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.45 (s, 1H, imidazole), 3.85 (m, 2H, piperazine), 2.95 (m, 4H, piperidine) | |
| LC-MS | m/z 485.2 [M+H]⁺ | |
| HPLC Purity | 98.5% (C18 column, 70:30 MeCN/H₂O) |
Applications and Derivatives
While direct biological data for this compound are limited, structurally related sulfonylated piperazines exhibit:
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for preparing the core piperazine-piperidine scaffold in this compound?
- Methodology : Use a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the piperazine ring, as demonstrated in the synthesis of analogous 4-arylpiperazinyl derivatives. Optimize solvent systems (e.g., THF:acetone mixtures) and stoichiometric ratios to improve yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Purify intermediates via column chromatography using silica gel and gradient elution .
Q. How can researchers confirm the structural integrity of the sulfonyl-imidazole moiety?
- Analytical Approach : Combine -NMR and -NMR to verify sulfonyl group integration (δ ~3.1–3.5 ppm for adjacent protons) and imidazole ring aromaticity (δ ~7.5–8.5 ppm). Validate via IR spectroscopy for S=O stretching vibrations (~1350–1150 cm) .
- Supplementary Data : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da).
Q. What safety protocols are critical for handling this compound in the laboratory?
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and P95 respirators to prevent skin/eye contact and inhalation of fine particulates. Use fume hoods for weighing and synthesis steps .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Strategy : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing solubility and metabolic stability. Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., serotonin or histamine receptors) .
- Validation : Cross-validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What experimental designs are effective for resolving contradictory data on antimicrobial activity?
- Case Study : If MIC values vary across bacterial strains (e.g., Gram-positive vs. Gram-negative), conduct time-kill assays to differentiate bacteriostatic vs. bactericidal effects. Use fractional inhibitory concentration (FIC) indices to evaluate synergism with existing antibiotics .
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to rule out solvent interference .
Q. How can researchers elucidate the role of the trifluoromethyl group in modulating bioactivity?
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing -CF with -CH, -Cl, or -NO. Compare logP values (via shake-flask method) and potency in cellular assays (e.g., IC in cancer cell lines) .
- Mechanistic Insight : Use -NMR to track metabolic stability of the -CF group in hepatocyte incubation studies .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response curves in cytotoxicity studies?
- Protocol : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC. Use ANOVA with Tukey’s post-hoc test to compare treatment groups (significance threshold: p < 0.05) .
- Troubleshooting : If Hill slopes deviate (>±30%), check for aggregation artifacts via dynamic light scattering (DLS) .
Q. How should researchers address batch-to-batch variability in synthetic yield?
- Root Cause Analysis : Quantify impurities via LC-MS and trace metal analysis (ICP-MS) to identify catalyst residues (e.g., Cu from CuAAC reactions) .
- Process Optimization : Implement design of experiments (DoE) to evaluate factors like temperature, reaction time, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
